

Unveiling the Molecular Architecture of Cadensin D: A Technical Guide

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Compound of Interest

Compound Name: Cadensin D

Cat. No.: B162241

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of **Cadensin D**, a naturally occurring xanthonolignoid. The information presented herein is intended to serve as a foundational resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug discovery.

Chemical Structure and Properties

Cadensin D is a complex xanthone derivative with the chemical formula $C_{25}H_{22}O_9$ and a molecular weight of 466.44 g/mol ^[1]. Its systematic IUPAC name is (2R,3R)-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-(hydroxymethyl)-5-methoxy-2,3-dihydro-[1][2]dioxino[2,3-c]xanthen-7-one. ^[1] This nomenclature definitively establishes the absolute stereochemistry at the two chiral centers of the dihydrodioxin ring as R,R.

Table 1: Physicochemical Properties of **Cadensin D**

Property	Value	Reference
Molecular Formula	C ₂₅ H ₂₂ O ₉	[1]
Molecular Weight	466.44 g/mol	[1]
IUPAC Name	(2R,3R)-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-(hydroxymethyl)-5-methoxy-2,3-dihydro-[1][2]dioxino[2,3-c]xanthen-7-one	[1]
CAS Number	102349-35-9	[1]
Canonical SMILES	<chem>COC1=CC(=O)C2=C(O4)C=C(OC)C=C2OC3C(O)C(OC4=C3C=C1)C5=CC(OC)=C(O)C(OC)=C5</chem>	[1]
InChI Key	N/A	
Appearance	Yellow solid (predicted)	

Spectroscopic Data for Structural Elucidation

The structural framework of **Cadensin D** has been elucidated through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data are essential for the structural confirmation of **Cadensin D**. While a specific experimental dataset for **Cadensin D** is not publicly available in the searched literature, Table 2 presents the expected chemical shift ranges for key functional groups based on the known structure and data from related xanthonolignoid compounds.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for **Cadensin D**

Atom Position	Predicted ¹ H Chemical Shift (ppm)	Predicted ¹³ C Chemical Shift (ppm)
Xanthone Core		
Aromatic Protons	6.5 - 8.0	90 - 165
Carbonyl Carbon (C-7)	-	> 180
Methoxy Group (-OCH ₃)	3.8 - 4.2	55 - 65
Dihydrodioxin Ring		
H-2	4.0 - 5.0	70 - 85
H-3	4.0 - 5.0	70 - 85
Hydroxymethyl (-CH ₂ OH)	3.5 - 4.5	60 - 70
Syringyl Moiety		
Aromatic Protons	6.5 - 7.0	100 - 110
Methoxy Groups (-OCH ₃)	3.7 - 4.0	55 - 60
Phenolic Hydroxyl (-OH)	8.0 - 10.0	-

Note: These are predicted ranges and actual experimental values may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition of **Cadensin D**. The expected exact mass can be calculated from its molecular formula.

Table 3: Predicted Mass Spectrometry Data for **Cadensin D**

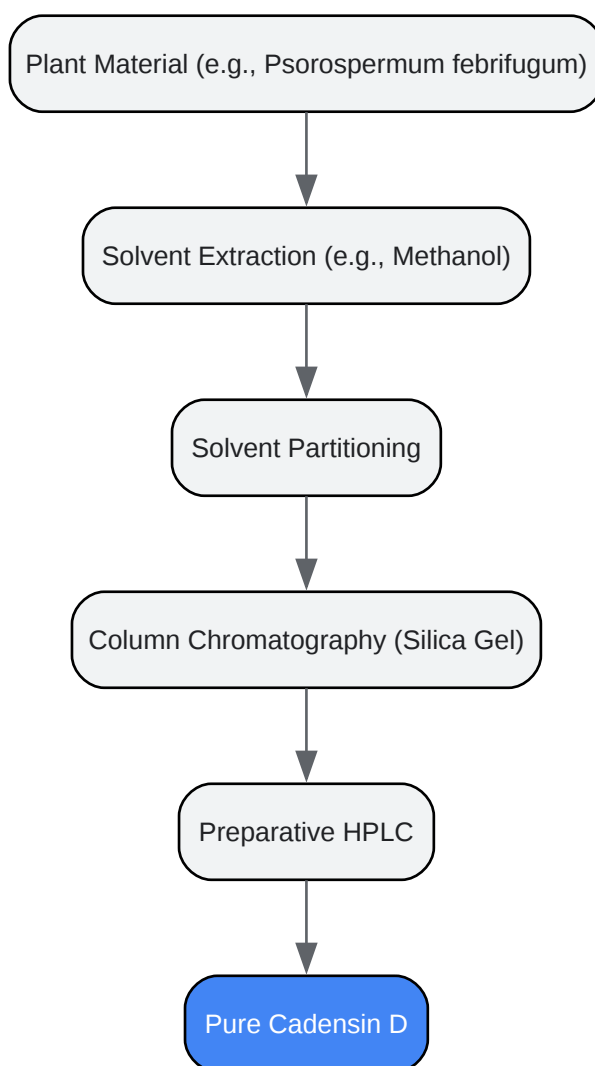
Ionization Mode	Adduct	Calculated Exact Mass (m/z)
ESI+	$[M+H]^+$	467.1337
ESI+	$[M+Na]^+$	489.1156
ESI-	$[M-H]^-$	465.1191

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of **Cadensin D** are crucial for reproducibility. The following sections outline the general procedures that would be employed.

Isolation of Cadensin D

Cadensin D has been reported to be isolated from various plant sources, including *Psorospermum febrifugum* and *Hypericum canariense*. A general workflow for its isolation is depicted below.



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*Figure 1. General workflow for the isolation of **Cadensin D**.*

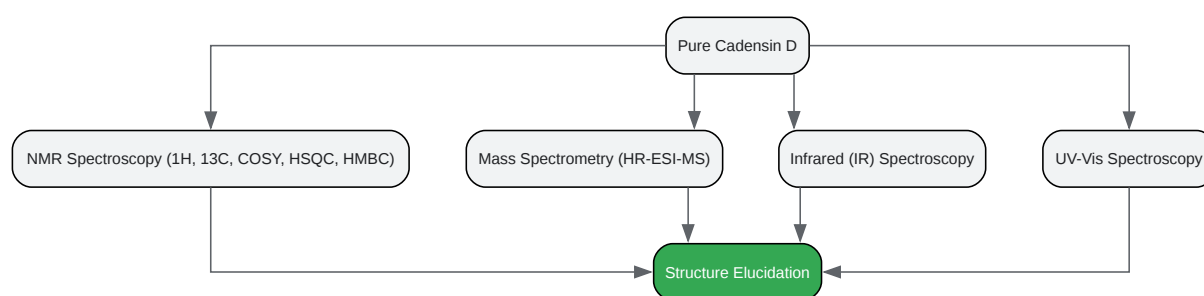
Protocol:

- **Extraction:** Dried and powdered plant material is exhaustively extracted with a suitable solvent such as methanol or ethanol at room temperature.
- **Solvent Partitioning:** The crude extract is concentrated and then partitioned between immiscible solvents of increasing polarity (e.g., hexane, ethyl acetate, and water) to fractionate the components based on their polarity.

- Column Chromatography: The ethyl acetate fraction, which is expected to contain xanthenes, is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol).
- Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing **Cadensin D** are further purified by preparative HPLC on a C18 column to yield the pure compound.

Structure Elucidation

The definitive structure of the isolated compound is determined using a suite of spectroscopic and spectrometric techniques.



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Figure 2. Spectroscopic techniques for structure elucidation.

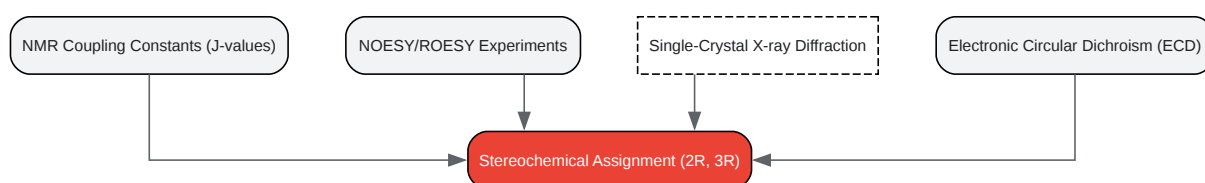
Protocols:

- NMR Spectroscopy: ^1H and ^{13}C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6). 2D NMR experiments such as COSY, HSQC, and HMBC are performed to establish the connectivity of protons and carbons.
- Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact mass and elemental composition of the molecule.

- Infrared (IR) Spectroscopy: The IR spectrum is recorded to identify the presence of key functional groups such as hydroxyls (-OH), carbonyls (C=O), and aromatic rings.
- UV-Vis Spectroscopy: The UV-Vis spectrum is obtained to analyze the chromophoric system of the xanthone core.

Stereochemical Determination

The relative and absolute stereochemistry of **Cadensin D** is determined using a combination of techniques.



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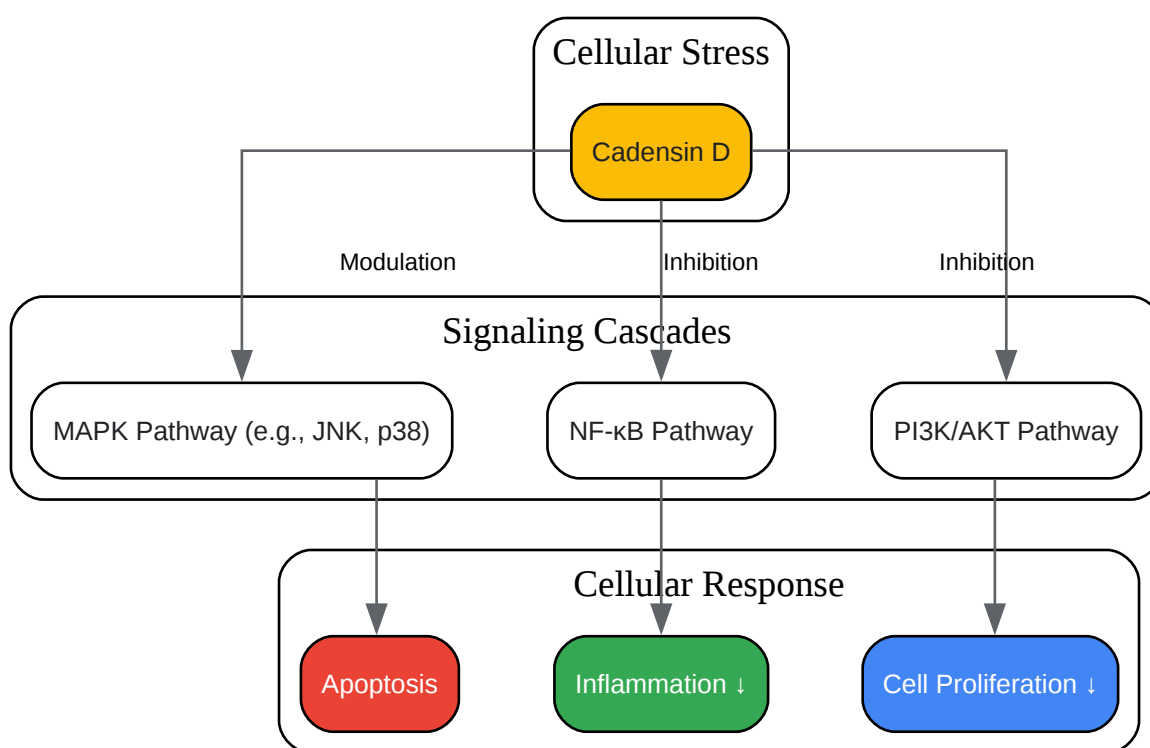
Figure 3. Methods for stereochemical determination.

Protocols:

- NMR Spectroscopy: Analysis of proton-proton coupling constants (J-values) in the ^1H NMR spectrum can provide information about the relative stereochemistry of the substituents on the dihydrodioxin ring. Nuclear Overhauser Effect (NOE) experiments (NOESY or ROESY) can reveal through-space proximities of protons, further aiding in the assignment of relative stereochemistry.
- Single-Crystal X-ray Diffraction: This is the most definitive method for determining the absolute stereochemistry. It requires the growth of a suitable single crystal of the compound.
- Electronic Circular Dichroism (ECD): In the absence of a single crystal, ECD spectroscopy, often in conjunction with quantum chemical calculations, can be used to determine the absolute configuration.

Potential Biological Signaling

While specific signaling pathways for **Cadensin D** have not been extensively elucidated, xanthenes as a class are known to exhibit a range of biological activities, including anticancer and anti-inflammatory effects. These activities are often mediated through the modulation of key cellular signaling pathways. Based on the activities of related compounds, a hypothetical signaling pathway that could be influenced by **Cadensin D** is presented below. This serves as a conceptual framework for future research.



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References

- 1. New xanthenes from Psorospermum febrifugum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Psorospermin, a new antileukemic xanthone from Psorospermum febrifugum - PubMed [pubmed.ncbi.nlm.nih.gov]
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